3-Iodo-5-propoxy-1H-indazole
Description
General Overview of Indazole Heterocycles in Contemporary Chemical Research
Indazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govaustinpublishinggroup.com This core structure, with its two nitrogen atoms, can exist in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form. nih.gov While rarely found in nature, synthetic indazole derivatives have become a cornerstone of modern medicinal and organic chemistry. austinpublishinggroup.com These nitrogen-containing heterocycles are crucial building blocks for a vast array of bioactive compounds and commercial drugs. nih.gov The versatility of the indazole scaffold allows for diverse substitutions, leading to a wide range of functional groups and, consequently, a broad spectrum of biological activities. nih.gov As a result, indazole and its analogues are subjects of extensive research, with chemists continuously developing new synthetic methods to construct these heterocycles for various therapeutic applications. austinpublishinggroup.comnih.gov
Importance of Indazole Scaffolds as Privileged Structures in Medicinal Chemistry and Drug Discovery
The indazole nucleus is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netpharmablock.comsamipubco.comresearcher.life This term describes molecular frameworks that can bind to multiple, often unrelated, biological targets, making them highly valuable for the development of new therapeutic agents. samipubco.com The ability of the indazole scaffold to serve as a key pharmacophore has led to its incorporation into numerous drugs targeting a wide array of diseases. researchgate.netsamipubco.comnih.gov
Several factors contribute to the privileged status of indazoles. They can act as bioisosteres for other important structures like phenols and indoles, potentially offering improved metabolic stability and pharmacokinetic profiles. pharmablock.com The indazole ring system, with its hydrogen bond donor capabilities, can form crucial interactions with biological targets, particularly protein kinases, which are pivotal in many disease pathways. pharmablock.com This versatility has resulted in the development of at least 43 indazole-based therapeutic agents that are either in clinical use or undergoing clinical trials for conditions including cancer, inflammation, and neurological disorders. samipubco.comnih.gov
Contextualization of 3-Iodo-5-propoxy-1H-indazole within the Broader Indazole Derivative Landscape
This compound is a specific derivative within the vast family of indazole compounds. Its structure is characterized by two key substitutions on the main indazole framework: an iodine atom at the 3-position and a propoxy group at the 5-position.
The presence of an iodine atom at the C3 position is particularly significant from a synthetic chemistry perspective. The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group. This reactivity is frequently exploited in cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the straightforward introduction of various aryl or other functional groups at this position. mdpi.com Therefore, 3-iodoindazoles are often crucial intermediates in the synthesis of more complex, biologically active molecules. mdpi.com For instance, 3-iodo-1H-indazole is a key starting material for creating 3-aryl-indazoles, which have been investigated for their anticancer properties. mdpi.com
The propoxy group (-O-CH₂CH₂CH₃) at the 5-position primarily influences the compound's physicochemical properties, such as lipophilicity (fat-solubility). Altering the alkoxy group at this position can modulate how the molecule interacts with biological membranes and its target proteins, which is a common strategy in drug design to optimize a compound's pharmacokinetic and pharmacodynamic profile. The investigation of derivatives with different alkoxy groups, such as the related 3-Iodo-5-methoxy-1H-indazole, highlights the importance of this substitution position in tuning biological activity.
Research Objectives and Academic Contributions Pertaining to this compound
While specific research dedicated exclusively to this compound is not widely documented in mainstream literature, its value can be understood through the established research objectives for analogous compounds. The primary academic and industrial interest in a compound like this lies in its utility as a versatile chemical intermediate.
Key Research Objectives:
Synthetic Intermediate: The principal research objective for this compound is its use as a building block. Its reactive iodinated position allows synthetic chemists to create libraries of novel 3,5-disubstituted indazole derivatives. mdpi.com These libraries can then be screened for various biological activities.
Medicinal Chemistry Exploration: Research would focus on using this compound to synthesize new chemical entities for drug discovery programs. Indazole derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV properties. nih.govnih.govinfona.pl By modifying the 3-position of this compound, researchers can explore structure-activity relationships (SAR) to develop potent and selective inhibitors for specific biological targets, such as protein kinases or cannabinoid receptors. google.comresearchgate.netgoogle.com
Development of Novel Therapeutics: The ultimate goal is the discovery of new drug candidates. Patents for indazole derivatives cover a broad range of therapeutic areas, including ophthalmology, cardiovascular diseases, and oncology. google.com The academic contribution of synthesizing and characterizing new derivatives from this compound is to provide novel molecular scaffolds that could lead to the next generation of targeted therapies.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-propoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O/c1-2-5-14-7-3-4-9-8(6-7)10(11)13-12-9/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVOAYWCVLWLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(NN=C2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 5 Propoxy 1h Indazole and Analogous Indazole Derivatives
Foundational Strategies for Indazole Core Construction
The assembly of the fundamental indazole (benzopyrazole) skeleton is a critical first step. Over the years, numerous methodologies have been established, ranging from classical condensation reactions to modern metal-catalyzed and electrochemical approaches.
Metal-Catalyzed Cyclization Approaches for Benzopyrazole Formation
Transition-metal catalysis has emerged as a powerful tool for the efficient construction of the indazole nucleus, often proceeding through intramolecular C-N bond formation. Palladium and copper are the most extensively utilized metals in these transformations.
Palladium-catalyzed methods frequently involve the intramolecular amination of aryl halides. For instance, the cyclization of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones can be achieved using palladium catalysts like Pd(dba)₂ with chelating phosphine (B1218219) ligands such as rac-BINAP, DPEphos, and dppf. acs.org These reactions are typically carried out in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). acs.org Another palladium-catalyzed approach involves the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones, which can proceed under mild conditions. nih.gov Furthermore, palladium-catalyzed C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones provides another route to the indazole core. nih.gov
Copper-catalyzed reactions also offer effective pathways to indazoles. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, facilitates the formation of both C-N and N-N bonds to construct the 2H-indazole ring system. organic-chemistry.org Copper catalysts also promote the intramolecular cyclization of 2-alkynylazobenzenes to yield 3-alkenyl-2H-indazoles. researchgate.netnih.gov Additionally, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives can lead to the formation of 3-aminoindazoles through a cascade process. organic-chemistry.org A summary of representative metal-catalyzed indazole syntheses is presented in Table 1.
Table 1: Examples of Metal-Catalyzed Indazole Synthesis
| Catalyst/Reagents | Starting Materials | Product Type | Reference |
|---|---|---|---|
| Pd(dba)₂ / rac-BINAP / Cs₂CO₃ | Arylhydrazones of 2-bromoaldehydes | 1-Aryl-1H-indazoles | acs.org |
| Pd(OAc)₂ / Cu(OAc)₂ / AgOCOCF₃ | Benzophenone tosylhydrazones | 1H-Indazoles | nih.gov |
| Copper Catalyst | 2-Bromobenzaldehydes, primary amines, NaN₃ | 2H-Indazoles | organic-chemistry.org |
| Copper Catalyst | 2-Alkynylazobenzenes | 3-Alkenyl-2H-indazoles | researchgate.netnih.gov |
| CuI / Ligand | 2-Halobenzonitriles, hydrazine derivatives | 3-Aminoindazoles | organic-chemistry.org |
1,3-Dipolar Cycloaddition Reactions in the Assembly of Indazole Skeletons
The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a highly effective method for constructing the five-membered pyrazole (B372694) ring of the indazole system. This approach typically involves the reaction of an aryne with a 1,3-dipole such as a diazo compound or a hydrazone.
The reaction of arynes with N-tosylhydrazones or N-aryl/alkylhydrazones can produce a variety of indazoles under different reaction conditions. acs.org The former often proceeds through the in situ generation of diazo compounds, leading to 3-substituted indazoles, while the latter can result in 1,3-disubstituted indazoles via an annulation/oxidation pathway. acs.org This method is valued for its mild reaction conditions and its tolerance for various functional groups. acs.org
Electrochemical and Other Emerging Annulation Methods for Indazole Synthesis
Electrochemical synthesis is gaining traction as a green and sustainable alternative for constructing heterocyclic compounds, including indazoles. doaj.org These methods can offer high selectivity and avoid the use of harsh reagents. For instance, the selective electrochemical synthesis of 1H-indazoles and their N-oxides has been described, where the reaction outcome is dependent on the cathode material used. nih.govresearchgate.net
Other emerging annulation methods include rhodium-catalyzed sequential C-H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes. nih.gov Cobalt-catalyzed C–H bond functionalization/addition/cyclization cascades have also been developed for the synthesis of 2-aryl indazoles. acs.org These newer methods often provide access to functionalized indazoles in a single step from readily available starting materials. nih.gov
Regioselective Iodination at the C3-Position of the Indazole Nucleus
Once the indazole core is synthesized, the next crucial step is the regioselective introduction of an iodine atom at the C3-position. The C3-position of the 1H-indazole is susceptible to electrophilic substitution, and several protocols have been developed to achieve this transformation efficiently.
Direct Iodination Protocols for 1H-Indazoles (e.g., using I₂/KOH)
The direct iodination of the 1H-indazole ring at the C3-position is a commonly employed and straightforward method. This is typically achieved using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a polar solvent like dimethylformamide (DMF). rsc.orgmdpi.comchim.it The base is believed to deprotonate the N1-position of the indazole, forming an indazolide anion which then attacks the iodine molecule.
This method is effective for a range of substituted indazoles. For example, 6-bromo-1H-indazole can be iodinated at the C3-position in 71.2% yield using I₂ and KOH in DMF. rsc.org Similarly, the parent 1H-indazole can be converted to 3-iodo-1H-indazole under similar conditions. mdpi.com The reaction is generally performed at room temperature and is completed within a few hours. mdpi.com Table 2 provides examples of direct C3-iodination of 1H-indazoles.
Table 2: Direct C3-Iodination of 1H-Indazoles with I₂/KOH
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Bromo-1H-indazole | I₂, KOH, DMF, rt, 3 h | 6-Bromo-3-iodo-1H-indazole | 71.2 | rsc.org |
| 1H-Indazole | I₂, KOH, DMF, rt, 1 h | 3-Iodo-1H-indazole | Good | mdpi.com |
| 1H-Indazole | I₂, KOH, DMF, 25 °C, 1 h | 3-Iodo-1H-indazole | Not specified | mdpi.com |
Exploration of N-Protected Indazoles in C3-Iodination Regiocontrol
While direct iodination of 1H-indazoles is effective, in some cases, protection of the nitrogen atom is employed to enhance solubility, prevent side reactions, or to direct the regioselectivity of subsequent functionalization steps. The choice of the protecting group can be crucial for achieving the desired outcome.
Commonly used N-protecting groups for indazoles include tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM). chim.itresearchgate.net The introduction of a protecting group at the N1 or N2 position can influence the electronic properties of the indazole ring and thereby affect the regioselectivity of electrophilic substitution. For instance, the C3-position of N-protected indazoles can be readily functionalized. chim.it Specifically, N2-SEM protected indazoles can undergo regioselective C3-lithiation followed by reaction with an electrophile, such as iodine, to introduce a substituent at the C3-position. researchgate.netnih.gov Similarly, N1-Boc protected indazoles are also used in C3-functionalization reactions. chim.it The use of a protecting group can be a strategic choice to facilitate the desired C3-iodination, especially in complex molecules where other reactive sites are present. Following the iodination, the protecting group can be removed under appropriate conditions to yield the N-unsubstituted 3-iodoindazole.
Introduction of the Propoxy Moiety at the C5-Position
The installation of an alkoxy group, such as propoxy, onto the C5-position of the indazole ring is a critical step in the synthesis of the target compound. This transformation can be approached through several established methods for the functionalization of aromatic heterocycles.
Strategies for Alkoxy Functionalization of Aromatic Heterocycles
The formation of aryl ether bonds on heterocyclic systems can be achieved through various synthetic strategies. One common approach involves the O-alkylation of a corresponding hydroxy-heterocycle. For the synthesis of 5-propoxy-1H-indazole, this would entail the preparation of 5-hydroxy-1H-indazole as a precursor, followed by its reaction with a propylating agent (e.g., propyl bromide or propyl iodide) in the presence of a base. This method's success is contingent on the availability or efficient synthesis of the 5-hydroxy-indazole starting material. organic-chemistry.orgdntb.gov.ua
Another prominent method is the copper-catalyzed Ullmann condensation, a classical reaction for forming C-O bonds. chemicalbook.com This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, often at elevated temperatures. rsc.orgorganic-chemistry.org For the synthesis of 5-propoxy-1H-indazole, this would involve reacting a 5-halo-indazole (such as 5-bromo-1H-indazole or 5-iodo-1H-indazole) with sodium propoxide, catalyzed by a copper(I) salt. While effective, traditional Ullmann conditions can be harsh. rsc.org
Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for introducing alkoxy groups. This pathway requires the aromatic ring to be sufficiently electron-deficient, activated by electron-withdrawing groups, to facilitate attack by an alkoxide nucleophile. wikipedia.org In the case of a 5-halo-indazole, the viability of an SNAr reaction with propoxide would depend on the electronic properties of the indazole ring and any other substituents present.
Palladium-Catalyzed Cross-Coupling Reactions for C5-Substitution in Halo-Indazoles
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds, offering milder conditions and broader substrate scope compared to older methods. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, has been extended to the formation of C-O bonds, providing a powerful tool for synthesizing aryl ethers. nih.gov
This reaction would be highly applicable for the synthesis of 5-propoxy-1H-indazole from a precursor such as 5-bromo-1H-indazole or 5-iodo-1H-indazole. The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the alcohol (propanol), deprotonation by a base to form the palladium alkoxide complex, and finally, reductive elimination to yield the desired 5-propoxy-1H-indazole and regenerate the palladium(0) catalyst.
Key components for a successful Buchwald-Hartwig C-O coupling reaction include:
Palladium Precatalyst: Sources like Pd(OAc)2 or Pd2(dba)3 are commonly used.
Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)3) or biphenyl-based ligands like XPhos and SPhos.
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), is required to deprotonate the alcohol.
Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically employed.
While specific examples for the C5-propoxylation of an indazole via this method are not extensively detailed, the principles have been widely applied across a vast range of aromatic and heteroaromatic systems, demonstrating its feasibility for this transformation. wikipedia.org
N-Functionalization and Tautomeric Considerations in 1H-Indazole Derivatives
A significant challenge in the chemistry of 1H-indazoles is the control of regioselectivity during N-functionalization. The indazole anion, formed upon deprotonation, has two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two different regioisomers upon reaction with an electrophile. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.
Regioselective N-Alkylation of the 1H-Indazole Scaffold
The direct alkylation of the 1H-indazole core typically yields a mixture of N1- and N2-alkylated products, and achieving high regioselectivity is a primary synthetic goal. The ratio of these isomers is highly dependent on several factors, including the substitution pattern on the indazole ring, the nature of the alkylating agent, the base employed, and the reaction solvent.
Strategies to achieve regioselectivity often exploit the differences in steric and electronic environments of the N1 and N2 positions. For instance, thermodynamic control, often achieved at higher temperatures or with longer reaction times, may favor the more stable N1-isomer. Conversely, kinetic control might favor the N2-isomer, which is sometimes formed faster. A common and effective protocol for achieving high N1 selectivity involves the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF).
Impact of Ring Substituents and N-Alkylating Reagents on N1/N2 Regioisomeric Distribution
The electronic and steric nature of substituents on the indazole ring plays a crucial role in directing the outcome of N-alkylation. Research has shown that both the position and the properties of these substituents can dramatically shift the N1/N2 product ratio.
Steric Effects: Bulky substituents at the C7 position tend to sterically hinder the N1 position, thereby favoring alkylation at the N2 position. Conversely, bulky groups at the C3 position can favor N1 alkylation. For example, indazoles with 3-tert-butyl or 3-carboxymethyl substituents show very high selectivity for the N1 position when alkylated using sodium hydride in THF.
Electronic Effects: Electron-withdrawing groups can significantly influence the acidity and nucleophilicity of the adjacent nitrogen atoms. For instance, indazoles bearing a nitro (NO2) or an ester (CO2Me) group at the C7 position have been shown to produce the N2-alkylated product with excellent selectivity (≥96%).
The choice of the alkylating agent and reaction conditions (base and solvent) are also critical determinants of regioselectivity. The combination of sodium hydride in THF has been identified as a promising system for achieving high N1 selectivity with a variety of primary alkyl halides and even secondary alkyl tosylates.
Below is a data table summarizing the impact of C3-substituents on the regioselectivity of N-methylation of 1H-indazoles.
| C3-Substituent | N1:N2 Ratio | Reference |
|---|---|---|
| H | 80:20 | |
| Iodo | 88:12 | |
| tert-Butyl | >99:1 | |
| COMe | >99:1 | |
| CH2CO2Et | >99:1 |
*Reaction conditions: NaH, MeI, THF, rt, 18 h.
The following table illustrates how substituents at various positions on the indazole ring influence the N1/N2 ratio during benzylation.
| Substituent Position | Substituent | N1:N2 Ratio | Reference |
|---|---|---|---|
| C4 | NO2 | 93:7 | |
| C5 | NO2 | 83:17 | |
| C6 | NO2 | 76:24 | |
| C7 | NO2 | 4:96 | |
| C7 | CO2Me | <1:99 |
*Reaction conditions: NaH, BnBr, THF, rt, 18 h.
These findings highlight the intricate interplay of steric and electronic factors that govern the N-functionalization of the indazole scaffold, providing a roadmap for the regioselective synthesis of desired N1 or N2-substituted derivatives.
Structure Activity Relationship Sar Studies on 3 Iodo 5 Propoxy 1h Indazole Analogues
Elucidating the Contribution of the C3-Iodo Moiety to Biological Activity Profiles
The C3 position of the indazole ring is a focal point for chemical modification aimed at modulating biological activity. The introduction of an iodine atom at this position is not typically for its direct pharmacological effect but serves as a crucial synthetic handle for generating chemical diversity. 3-Iodoindazoles are stable, readily prepared intermediates that are highly amenable to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. chim.itnih.gov This strategy allows for the systematic introduction of a wide array of alkyl, aryl, and heteroaryl groups at the C3 position, enabling extensive exploration of the SAR.
The synthesis of kinase inhibitors, including the FDA-approved drug Axitinib, has utilized 3-iodoindazole intermediates. chim.it In the development of novel inhibitors for targets like the Tropomyosin receptor kinase (Trk), 3-iodoindazoles were prepared from 5-substituted precursors (e.g., 5-bromo or 5-nitroindazole) to create a library of 3-vinylindazole analogues for biological screening. chim.it This underscores the role of the C3-iodo moiety as an essential tool for diversification in lead optimization campaigns. By enabling the synthesis of large libraries of analogues, the C3-iodo group is indirectly responsible for the identification of compounds with improved potency and selectivity.
| Compound Stage | Generic Structure | Role in SAR Studies |
|---|---|---|
| Parent Scaffold | Indazole (C3-H) | Starting material with limited handles for diversification. |
| Key Intermediate | 3-Iodoindazole (C3-I) | Activates the C3 position for cross-coupling reactions, enabling the creation of diverse analogue libraries. |
| Screening Analogues | 3-Aryl/Alkyl-Indazole (C3-R) | Final compounds for biological evaluation to determine the effect of the 'R' group on activity and selectivity. |
Investigation of the C5-Alkoxy Substituent's Influence on Indazole Derivative Efficacy and Selectivity
The C5 position on the benzene (B151609) portion of the indazole scaffold is another critical site for substitution to modulate pharmacological activity. The nature of the substituent at C5 can influence ligand binding, selectivity, and physicochemical properties. In the development of anti-inflammatory agents targeting the 5-lipoxygenase (5-LOX) enzyme, a combination of structural features was found to be important for inhibitory activity. sci-hub.se Specifically, the presence of a 5-methoxy (5-OMe) or 5-hydroxy (5-OH) group, in conjunction with a 1-benzyl and 3-hydroxy substituent, was deemed relevant for potency. sci-hub.se
| Compound ID | C3-Substituent | Target Organism | IC50 (µM) | Selectivity Index (SIp) |
|---|---|---|---|---|
| NV1 | Methoxy | L. amazonensis | 0.57 | >174.5 |
| NV2 | Ethoxy | L. amazonensis | 0.43 | >232.5 |
| NV3 | Propoxy | L. amazonensis | 0.40 | >250.0 |
| NV4 | Butoxy | L. amazonensis | 0.33 | >303.0 |
Data derived from studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives against promigastotes. The table illustrates the principle of how varying an alkoxy chain at C3, in the context of a C5-substituted scaffold, impacts biological activity. nih.gov
Effects of N-Substitution (or lack thereof) on the Pharmacological Profile of Indazole Compounds
Substitution at the N1 or N2 position of the pyrazole (B372694) ring is a defining factor in the pharmacological profile of indazole derivatives. The unsubstituted 1H-indazole is generally the more thermodynamically stable tautomer. nih.gov N-substitution "locks" the molecule into a specific regioisomeric form (N1 or N2), which can drastically alter its binding orientation and subsequent biological activity. researchgate.net
In the development of Rho-kinase (ROCK) inhibitors, a series of N-substituted prolinamido indazoles were investigated. nih.gov SAR studies revealed that the nature and stereochemistry of the N-substituent were critical for activity. Analogues containing a β-proline moiety were more active than those with an α-proline moiety. nih.gov Furthermore, within the most active series, the S-isomer of the proline substituent was significantly more potent than the R-isomer, demonstrating a clear stereochemical preference at the N1 position. nih.gov This highlights how N-substitution not only prevents tautomerization but also introduces key interaction points that can be optimized to enhance potency.
| Compound Series | N-Substituent Moiety | Isomer | ROCK I IC50 (µM) |
|---|---|---|---|
| Series I | α-proline | - | >100 |
| Series II | α-proline | - | >100 |
| Series III | β-proline | S-isomer (67a) | 0.42 |
| R-isomer (67b) | 7.32 |
Data derived from studies on N-substituted prolinamido indazoles as ROCK I inhibitors, demonstrating the profound impact of N-substitution on biological activity. nih.gov
Comparative SAR Analysis Across Diverse Indazole Derivative Libraries
The versatility of the indazole scaffold is evident from the diverse biological targets it can be engineered to inhibit. A comparative analysis of SAR across different libraries reveals how specific substitution patterns are tailored to achieve desired activities.
Calcium-Release Activated Calcium (CRAC) Channel Blockers: In a series of indazole-3-carboxamides, the regiochemistry of the amide linker at C3 was found to be paramount. nih.govnih.gov Compounds with a -CO-NH-Ar orientation showed potent CRAC channel blocking activity, with the analogue 12d having a sub-micromolar IC50 of 0.67 µM. nih.gov In stark contrast, the reverse amide isomer (-NH-CO-Ar) was completely inactive, even at concentrations up to 100 µM. nih.govnih.gov This demonstrates an extremely stringent structural requirement for activity against this target.
Kinase Inhibitors: For kinase inhibition, substitutions are often explored at multiple positions. In a series of Bcr-Abl inhibitors, 1H-indazol-3-amine derivatives were developed where substitutions on the benzene ring were critical for achieving high potency. nih.gov Compound 89 inhibited the Bcr-Abl wild type with an IC50 of 0.014 µM. nih.gov For Fibroblast Growth Factor Receptor (FGFR) inhibitors, aryl groups at both the C3 and C6 positions of the indazole core were found to be crucial for inhibitory activity. nih.gov
Bacterial DNA Gyrase Inhibitors: In the search for new antibacterial agents, a pyrazolopyridone hit was optimized by replacing the core with an indazole scaffold to improve physicochemical properties like lipophilicity (logD). nih.gov This led to a novel class of thiazolylindazole Gyrase B inhibitors with excellent enzymatic and antibacterial activity. nih.gov This highlights the role of the core scaffold itself in defining drug-like properties.
| Indazole Analogue Series | Biological Target | Key SAR Findings | Potent Example (Activity) |
|---|---|---|---|
| Indazole-3-carboxamides | CRAC Channel | The specific -CO-NH-Ar regiochemistry at C3 is essential for activity; the reverse amide is inactive. nih.govnih.gov | Compound 12d (IC50 = 0.67 µM) nih.gov |
| 1H-Indazol-3-amines | Bcr-Abl Kinase | Substitutions on the C5/C6 positions of the benzene ring are critical for high potency. nih.gov | Compound 89 (IC50 = 0.014 µM) nih.gov |
| Thiazolylindazoles | DNA Gyrase B | Indazole core improves physicochemical properties over prior scaffolds; 5-thiazolyl substitution is preferred. nih.gov | Undisclosed (Potent MICs) nih.gov |
| Indazole-3-ols | 5-Lipoxygenase (5-LOX) | Combination of 1-benzyl, 3-OH, and 5-OMe/OH substitutions is important for activity. sci-hub.se | N/A |
This comparative analysis illustrates that while the indazole core provides a foundational structure for target binding, the specific biological activity is dictated by a precise and often unique combination of substituents at the C3, C5, and N1 positions.
Computational and Theoretical Studies on 3 Iodo 5 Propoxy 1h Indazole and Indazole Analogues
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods are used to determine molecular geometry, electronic structure, and reactivity parameters, providing a foundational understanding of a compound's chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For indazole analogues, DFT calculations have been instrumental in elucidating reaction mechanisms, determining the stability of intermediates, and calculating the energy barriers associated with chemical transformations. nih.govresearchgate.net
Studies on various indazole derivatives have employed DFT to explore the mechanisms of reactions such as 1,3-dipolar cycloadditions. mdpi.com These calculations help in understanding the regioselectivity and stereoselectivity of such reactions by mapping the potential energy surface and identifying the lowest energy pathways. researchgate.net For instance, DFT computations at levels like B3LYP/6-311+G** are used to optimize the geometries of reactants, transition states, and products, yielding critical data on activation energies. nih.govnih.gov Global reactivity parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness, and electronegativity, are calculated to predict the reactivity of indazole derivatives. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov Such analyses are crucial for designing efficient synthetic routes for compounds like 3-Iodo-5-propoxy-1H-indazole.
Table 1: Representative Global Reactivity Parameters for Indazole Analogues from DFT Studies
| Indazole Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 4-fluoro-1H-indazole | -6.83 | -0.68 | 6.15 | researchgate.net |
| 4-chloro-1H-indazole | -6.86 | -0.94 | 5.92 | researchgate.net |
| 4-amino-1H-indazole | -5.89 | -0.27 | 5.62 | researchgate.net |
| 1-butyl-1H-indazole-3-carboxamide | -6.13 | -1.34 | 4.79 | nih.gov |
The indazole ring system can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. researchgate.netjmchemsci.com The relative stability of these tautomers is a critical factor influencing the compound's chemical properties and biological interactions. Computational studies, often using ab initio and DFT methods, have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.netresearchgate.net
Theoretical calculations can quantify the energy difference between tautomers and investigate the energy barrier for the interconversion process. researchgate.net For the parent indazole molecule, the 1H form is predicted to be more stable. researchgate.net The substituents on the indazole ring can influence this tautomeric equilibrium. For this compound, the "1H" designation indicates that the proton is on the N1 nitrogen atom of the pyrazole (B372694) ring. Computational analysis would confirm the stability of this tautomer relative to the 2H form and explore the conformational preferences arising from the rotation of the propoxy group.
Molecular Modeling and Docking Simulations
Molecular modeling techniques, particularly molecular docking, are pivotal in modern drug discovery for predicting how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations are widely used to screen indazole derivatives against various biological targets to identify potential therapeutic applications. researchgate.net By predicting the binding affinity and orientation of a ligand within a protein's active site, docking helps prioritize compounds for further experimental testing. Indazole analogues have been docked against a diverse array of targets implicated in diseases like cancer and inflammation.
Examples of targets for which indazole derivatives have shown promise in docking studies include:
Aromatase: An enzyme involved in estrogen biosynthesis, a target in breast cancer therapy. researchgate.net
Hypoxia-Inducible Factor-1α (HIF-1α): A transcription factor that plays a key role in tumor metastasis. nih.govresearchgate.net
Protein Kinases: Such as Akt, which are central to cell signaling pathways often dysregulated in cancer. nih.gov
Trypanothione Reductase (TryR): An essential enzyme in Leishmania, making it a target for antileishmanial drugs. tandfonline.com
These studies demonstrate the utility of in silico screening to propose mechanisms of action and identify new potential uses for the indazole scaffold. jocpr.comjapsonline.com
Beyond identifying potential targets, molecular docking provides detailed, three-dimensional insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the active site. nih.gov
For various indazole analogues, docking studies have revealed common interaction patterns. For example, in studies with the aromatase enzyme, derivatives were found to form hydrogen bonds with residues like Arg115 and interact with Met374 within the active site. researchgate.net In the case of HIF-1α inhibitors, specific steric and electrostatic interactions are mapped to understand structure-activity relationships. nih.gov For a molecule like this compound, the indazole nitrogen atoms can act as hydrogen bond acceptors or donors, the propoxy group can engage in hydrophobic interactions, and the iodine atom can potentially form halogen bonds, all of which contribute to its binding affinity and specificity for a given target.
Table 2: Examples of Binding Interactions of Indazole Analogues from Docking Studies
| Indazole Analogue | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Substituted Indazole (5f) | Aromatase (3EQM) | -8.0 | Arg115 | researchgate.net |
| Substituted Indazole (5g) | Aromatase (3EQM) | -7.7 | Arg115, Thr310, Leu372, Leu477 | |
| 3-Carboxamide Indazole (8v) | Renal Cancer Protein (6FEW) | -9.01 | Not specified | nih.gov |
| 3-chloro-6-nitro-1H-indazole (13) | Trypanothione Reductase (2JK6) | Not specified | Hydrophobic and hydrophilic network | tandfonline.com |
| Indazole Analogue (39) | HIF-1α | Not specified | Not specified | nih.gov |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a ligand-protein complex predicted by docking and to analyze conformational changes that may occur upon binding. nih.govnih.gov
For indazole derivatives, MD simulations have been performed to validate docking results and to gain a deeper understanding of the stability of the ligand in the binding pocket. nih.govtandfonline.comresearchgate.net Key metrics analyzed during MD simulations include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues, highlighting which parts of the protein interact most significantly with the ligand. nih.gov
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein, which are often crucial for binding affinity. nih.gov
These simulations confirm whether a promising candidate from docking studies can maintain a stable binding conformation in a more realistic, dynamic environment, providing stronger evidence for its potential as a therapeutic agent. researchgate.net
Investigating Protein-Ligand Stability and Dynamic Behavior
The stability of the complex formed between a ligand, such as this compound, and its target protein is a critical determinant of its efficacy. Molecular dynamics (MD) simulations are a primary computational tool used to investigate this stability over time, providing a dynamic picture of the molecular interactions. nih.govresearchgate.net These simulations model the movements and interactions of atoms, offering insights into the durability of the protein-ligand complex in a biological environment. researchgate.net
Several key metrics are analyzed from MD simulations to quantify stability:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms over the course of the simulation compared to their initial position. Lower and stable RMSD values, typically below 2.5 Å, suggest that the protein-ligand complex maintains a stable conformation with minimal fluctuations. mdpi.comnih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, highlighting the flexible regions of the protein. Analyzing RMSF can reveal which parts of the protein are most affected by ligand binding and whether the binding site itself remains stable. ajchem-a.com
Radius of Gyration (Rg): This parameter indicates the compactness of the protein structure. A stable Rg value over time suggests that the binding of the ligand does not cause the protein to unfold or undergo significant, destabilizing conformational changes. researchgate.net
By analyzing these parameters, researchers can determine if a compound like this compound forms a stable and lasting complex with its target, a desirable characteristic for a potential drug candidate. mdpi.com
Predicting Conformational Changes Induced by Ligand Binding
The binding of a ligand to a protein is not a simple lock-and-key interaction; it is a dynamic process that can induce significant conformational changes in the protein. These structural alterations are often essential for the protein's biological function and the ligand's mechanism of action. Computational methods can predict these changes, providing insight into how a compound exerts its effect.
Computer simulations are employed to explore the energy landscape of protein-ligand interactions. nih.gov Normal mode analysis, for example, can suggest whether ligand binding leads to a tightening of the protein structure or, in some cases, an increase in entropy through a "red-shift" in the protein's vibrational spectrum. nih.gov This latter effect is associated with large-scale, low-frequency motions and can be an additional driving force for stabilizing the complex. nih.gov MD simulations also play a crucial role by tracking the structural evolution of the protein upon ligand binding, revealing subtle to dramatic shifts in its three-dimensional shape that would be difficult to capture experimentally. nih.gov Understanding these induced-fit mechanisms is vital for rational drug design and optimizing the interaction between a ligand and its receptor.
In Silico Predictions for Early Drug Discovery Parameters
In the early stages of drug discovery, it is essential to evaluate whether a promising compound possesses the fundamental properties required to become a viable drug. In silico tools offer rapid and cost-effective methods to predict these parameters, helping to prioritize candidates and identify potential liabilities. nih.govresearchgate.net These predictive models assess a compound's likely absorption, distribution, metabolism, and excretion (ADME) profile, as well as its general "drug-likeness." mdpi.com
Predictive Models for Bioavailability and Solubility
Oral bioavailability—the fraction of an administered drug that reaches systemic circulation—is heavily influenced by a compound's solubility and intestinal permeability. mdpi.com Computational models are widely used to estimate these properties for compounds like this compound.
Solubility: Aqueous solubility is a critical factor, as a compound must dissolve to be absorbed. nih.gov Predictive models, such as those utilizing LogSw (a measure of the logarithm of water solubility), can classify compounds based on their likely solubility. nih.gov For instance, indazole derivatives have been systematically modified to improve aqueous solubility, demonstrating the importance of this parameter. nih.gov
Bioavailability: Models predict bioavailability by integrating several factors, including human intestinal absorption (HIA) and permeability through cell membranes, often modeled using Caco-2 cell permeability predictions. mdpi.com These in silico tools provide an early forecast of how well a compound will be absorbed in the gastrointestinal tract. nih.gov
The table below illustrates the typical output from such predictive models for a hypothetical compound.
| Parameter | Predicted Value | Interpretation |
| Aqueous Solubility (LogSw) | -4.5 | Moderately Soluble |
| Intestinal Absorption (HIA) | >90% | High |
| Caco-2 Permeability (logPapp) | >0.9 | High |
| Bioavailability Score | 0.55 | Good |
This table contains illustrative data and does not represent experimentally verified results for this compound.
Drug-likeness Assessment Based on Physiochemical Descriptors
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. This assessment is often based on a set of physicochemical descriptors that influence a compound's pharmacokinetics and ADME profile. mdpi.com Several rule-based filters are employed to quickly screen large libraries of compounds.
Lipinski's Rule of Five: This is the most well-known rule, stating that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight greater than 500 Daltons, a LogP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. researchgate.net
Veber's Rules: This set of rules relates to molecular flexibility and size, suggesting that good oral bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) of no more than 140 Ų.
The table below shows key physicochemical descriptors that would be calculated for this compound to assess its drug-likeness.
| Physicochemical Descriptor | Calculated Value | Lipinski's Rule of Five Guideline |
| Molecular Weight (MW) | 316.16 g/mol | ≤ 500 |
| LogP (Octanol-Water Partition Coefficient) | 3.95 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
| Polar Surface Area (PSA) | 30.6 Ų | (Veber's Rule: ≤ 140) |
| Rotatable Bonds | 3 | (Veber's Rule: ≤ 10) |
This table contains values calculated from the chemical structure of this compound for illustrative assessment purposes.
Based on these descriptors, this compound would be predicted to have favorable drug-like properties, making it a promising candidate for further investigation.
Future Research Directions and Translational Perspectives for 3 Iodo 5 Propoxy 1h Indazole
Exploration of Novel and Sustainable Synthetic Pathways for Substituted Indazoles
The synthesis of functionalized indazoles, such as 3-iodo-5-propoxy-1H-indazole, is a cornerstone for its future development. Traditional synthetic methods often involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. Consequently, a significant area of future research lies in the development of novel and sustainable synthetic pathways.
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. researchgate.net For indazole synthesis, this includes the use of environmentally benign solvents, catalysts, and energy sources. For instance, methods utilizing lemon peel powder as a natural, green catalyst under ultrasound irradiation have been reported for the synthesis of 1H-indazoles, offering good yields in shorter reaction times. nih.gov Another eco-friendly approach involves the use of ammonium (B1175870) chloride as a mild acid catalyst in ethanol, employing a grinding protocol that minimizes solvent waste. rsc.org
Transition-metal-catalyzed reactions have also emerged as powerful tools for the construction of the indazole core. researchgate.net Palladium- and copper-catalyzed intramolecular C-H amination reactions, for example, provide efficient routes to 1H-indazoles. nih.gov Furthermore, silver(I)-mediated intramolecular oxidative C-H bond amination has been shown to be effective for the synthesis of a variety of 3-substituted indazoles. jddhs.com The development of transition-metal-free methods, such as base-catalyzed synthesis from (Z)-2-bromoacetophenone tosylhydrazones, presents a cost-effective and environmentally friendly alternative. nih.gov
Future synthetic strategies for this compound and its analogues will likely focus on:
Flow chemistry: This technology offers enhanced safety, reproducibility, and scalability for the synthesis of indazoles, enabling the rapid production of libraries of related compounds for screening. nih.gov
Photoredox catalysis: Visible-light-induced reactions can provide mild and selective methods for the construction and functionalization of the indazole ring system.
Enzymatic synthesis: Biocatalysis offers a highly selective and sustainable approach to the synthesis of complex molecules, and the development of enzymes capable of catalyzing indazole formation is a promising area of research.
A comparative overview of various synthetic approaches for substituted indazoles is presented in the table below.
| Synthetic Approach | Catalyst/Reagent | Key Features | Reference |
| Green Synthesis | Lemon Peel Powder/Ultrasound | Environmentally friendly, rapid | nih.gov |
| Green Synthesis | Ammonium Chloride/Grinding | Eco-friendly, minimal solvent | rsc.org |
| C-H Amination | Palladium or Copper | High efficiency | nih.gov |
| Oxidative C-H Amination | Silver(I) | Access to diverse 3-substituted indazoles | jddhs.com |
| Base-Catalyzed Cyclization | Diamine and K2CO3 | Transition-metal-free, mild conditions | nih.gov |
| Flow Chemistry | Various | Scalable, safe, reproducible | nih.gov |
Development of Highly Selective Indazole-Based Chemical Probes for Biological Systems
The unique structural features of this compound make it an attractive scaffold for the development of chemical probes to investigate biological systems. The iodine atom can be exploited for the introduction of reporter groups, such as fluorescent dyes or affinity tags, through cross-coupling reactions. The propoxy group can be modified to fine-tune the probe's solubility, cell permeability, and target-binding affinity.
Fluorescent probes are invaluable tools for real-time imaging of biological processes in living cells. nih.gov The indazole core can be incorporated into fluorescent dyes, such as rhodamine, to create probes that exhibit changes in their fluorescence properties upon binding to a specific target. researchgate.net For example, an indazole-fused rhodamine has been developed as a selective fluorescent probe for mercury ions. researchgate.net This principle can be extended to design probes for other biologically relevant analytes, such as enzymes, reactive oxygen species, or specific proteins.
The design of highly selective chemical probes requires a deep understanding of the target's structure and binding site. The development of indazole-based probes would likely involve:
Rational design: Utilizing the known structure of a biological target to design an indazole analogue with high binding affinity and selectivity.
Combinatorial chemistry: Synthesizing a library of this compound derivatives with diverse functional groups to screen for probes with the desired properties.
High-throughput screening: Employing automated systems to rapidly screen large libraries of compounds for their ability to bind to a target of interest and elicit a measurable signal.
The table below summarizes key considerations in the design of indazole-based chemical probes.
| Design Principle | Strategy | Desired Outcome |
| Target Selectivity | Modification of substituents on the indazole ring | High affinity for the target of interest with minimal off-target binding |
| Signal Transduction | Incorporation of a reporter group (e.g., fluorophore) | A measurable change in signal upon target binding |
| Biocompatibility | Optimization of physicochemical properties | Low toxicity and high cell permeability |
| Bioorthogonality | Introduction of functional groups for specific labeling | Covalent labeling of the target protein for subsequent identification |
Advanced SAR-Driven Design and Optimization of Potent Indazole Analogues
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For this compound, systematic modifications of its structure will be essential to identify analogues with enhanced potency, selectivity, and pharmacokinetic properties.
The 3-iodo group serves as a versatile starting point for SAR exploration. Through reactions such as Suzuki or Sonogashira coupling, a wide variety of substituents can be introduced at this position. The nature of the substituent at the 3-position has been shown to be critical for the biological activity of indazole derivatives. For instance, in a series of 3-substituted 1H-indazoles investigated as IDO1 enzyme inhibitors, a carbohydrazide (B1668358) moiety at this position was found to be crucial for potent inhibitory activity. jddhs.com
The 5-propoxy group also offers opportunities for optimization. Varying the length and branching of the alkyl chain, or replacing it with other functional groups, can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. SAR studies on indazole arylsulfonamides as CCR4 antagonists revealed that only small groups were well-tolerated at the C5, C6, or C7 positions. researchgate.net
A systematic SAR-driven optimization of this compound would involve:
Synthesis of focused libraries: Creating sets of analogues with systematic variations at the 3- and 5-positions, as well as on the indazole nitrogen atoms.
In vitro biological evaluation: Testing the synthesized compounds in a panel of relevant biological assays to determine their potency and selectivity.
Iterative design-synthesis-test cycles: Using the SAR data from one round of compounds to inform the design of the next generation of more potent and selective analogues.
The following table illustrates a hypothetical SAR exploration for this compound.
| Position of Modification | Type of Modification | Potential Impact on Activity |
| 3-position (Iodo group) | Replacement with various aryl, heteroaryl, or alkyl groups | Modulation of target binding affinity and selectivity |
| 5-position (Propoxy group) | Variation of alkyl chain length, introduction of polar groups | Optimization of ADME properties (solubility, permeability) |
| N1-position | Introduction of alkyl or aryl substituents | Influence on target interaction and pharmacokinetic profile |
| N2-position | Introduction of alkyl or aryl substituents | Alteration of biological activity and selectivity |
Integration of Computational and Experimental Methodologies for Rational Drug Design
The integration of computational and experimental approaches has become an indispensable strategy in modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents. jddhs.combiotech-asia.org For this compound, a synergistic combination of in silico and in vitro/in vivo methods will be crucial for accelerating its development.
Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable insights into the binding of indazole derivatives to their biological targets. nih.gov These methods can be used to:
Predict binding modes: Molecular docking can predict how this compound and its analogues bind to the active site of a target protein, identifying key interactions that contribute to binding affinity.
Develop predictive models: 3D-QSAR models can be built to correlate the structural features of a series of indazole analogues with their biological activity, enabling the prediction of the potency of virtual compounds. nih.gov
Assess drug-like properties: In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can be used to evaluate the pharmacokinetic and safety profiles of designed compounds at an early stage. nih.gov
The predictions from computational studies must be validated through experimental testing. The integration of these two approaches creates a powerful iterative cycle for drug design:
In silico screening and design: Virtual libraries of this compound analogues are designed and screened computationally to prioritize a smaller set of promising candidates for synthesis.
Chemical synthesis: The prioritized compounds are synthesized in the laboratory.
In vitro and in vivo evaluation: The synthesized compounds are tested in biological assays to determine their actual potency, selectivity, and pharmacokinetic properties.
Feedback and refinement: The experimental data is used to refine the computational models, leading to more accurate predictions and the design of improved analogues in the next cycle.
This integrated approach has been successfully applied to the design of various indazole-based inhibitors. For example, a structure-based design approach, coupled with computational analysis, was used to develop potent and selective EGFR inhibitors based on the 1H-indazole scaffold. nih.gov
The table below outlines the key computational and experimental techniques that can be integrated for the rational design of this compound analogues.
| Methodology | Technique | Application in Drug Design |
| Computational | Molecular Docking | Prediction of binding poses and affinities |
| 3D-QSAR | Development of predictive models for biological activity | |
| Molecular Dynamics | Simulation of protein-ligand interactions over time | |
| In Silico ADMET | Prediction of pharmacokinetic and toxicity profiles | |
| Experimental | Chemical Synthesis | Preparation of designed compounds |
| In Vitro Assays | Measurement of biological activity and selectivity | |
| X-ray Crystallography | Determination of the 3D structure of protein-ligand complexes | |
| In Vivo Studies | Evaluation of efficacy and pharmacokinetics in animal models |
By systematically exploring these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Iodo-5-propoxy-1H-indazole, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Step 1 : Start with a 1H-indazole core. Introduce the 5-propoxy group via nucleophilic substitution using propyl bromide under basic conditions (e.g., NaH in DMF at 60°C) .
- Step 2 : Iodinate the 3-position using N-iodosuccinimide (NIS) in acetic acid under reflux (110°C, 12 h). Monitor progress via TLC or HPLC .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Typical yields range from 45–65%, depending on substituent steric effects .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5-Propoxylation | Propyl bromide, NaH, DMF | 70–80 | 90–95 |
| 3-Iodination | NIS, AcOH, reflux | 45–65 | 85–92 |
Q. How can structural characterization of this compound be rigorously validated?
- Methodology :
- NMR Analysis : Use - and -NMR to confirm substitution patterns. Key signals:
- Propoxy group: δ 1.05 (t, 3H, –CHCHCH), δ 3.45 (m, 2H, –OCH) .
- Iodo-substituted C3: Correlate with -NMR δ ~90–100 ppm .
- Mass Spectrometry : ESI-MS should show [M+H] peak matching molecular weight (e.g., CHINO: calc. 318.99) .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine using SHELXL (R-factor < 0.05) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase domains). Align the iodopropoxy group in hydrophobic pockets .
- QSAR Analysis : Correlate electronic (Hammett σ) and steric (Taft E) parameters of substituents with experimental IC values .
- Data Table :
| Derivative | LogP | Polar Surface Area (Ų) | Predicted IC (nM) |
|---|---|---|---|
| Parent compound | 2.8 | 45 | 120 |
| 3-I,5-OPr | 3.1 | 42 | 85 |
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study :
- Conflict : Discrepancy between -NMR (expected propoxy triplet) and IR (absence of C–O stretch).
- Resolution :
Confirm purity via HPLC (>98%).
Re-examine solvent effects: Deuterochloroform may shift proton signals.
Use 2D NMR (COSY, HSQC) to assign coupling patterns .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Methodology :
- Solvent Screening : Test binary mixtures (e.g., DCM/hexane, acetone/water) to induce slow nucleation .
- Temperature Gradients : Use a thermal cycler to gradually lower temperature (0.5°C/h).
- Additives : Introduce 5% v/v diethyl ether to reduce crystal defects .
Methodological Notes
- SHELX Refinement : For anisotropic displacement parameters, use the ISOR command to address thermal motion artifacts .
- Synthetic Reproducibility : Document oxygen-sensitive steps (e.g., iodination) under inert gas (N/Ar) .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
